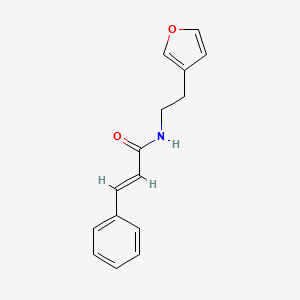

N-(2-(furan-3-yl)ethyl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[2-(furan-3-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(7-6-13-4-2-1-3-5-13)16-10-8-14-9-11-18-12-14/h1-7,9,11-12H,8,10H2,(H,16,17)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUETXAHXNLOW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Furan 3 Yl Ethyl Cinnamamide and Its Analogs

Strategies for the Construction of the Cinnamamide (B152044) Amide Bond

The formation of the amide bond is the crucial step in the synthesis of cinnamamides. This transformation involves the coupling of a cinnamic acid derivative with an amine. The primary challenge is the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine. mdpi.com Direct condensation of a carboxylic acid and an amine requires high temperatures (often above 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com Consequently, numerous methods have been developed to achieve this transformation under milder conditions.

Acid Chloride Reaction and Amide Coupling Techniques

A traditional and effective method for forming amides is through the use of an acyl chloride. Cinnamic acid can be converted to cinnamoyl chloride by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. analis.com.mysapub.org The resulting cinnamoyl chloride is highly reactive and readily undergoes nucleophilic substitution with an amine, such as 2-(furan-3-yl)ethylamine, to yield the desired N-(2-(furan-3-yl)ethyl)cinnamamide. Triethylamine is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct. analis.com.my

This method is widely applicable for the synthesis of various N-substituted acetamides and other amide derivatives. sapub.org The general applicability of coupling reactions between acid chlorides and amines has been extensively studied for the synthesis of a vast number of amides. sapub.org

Carboxyl Group Functionalization Methods (e.g., Anhydride (B1165640) Formation, Carbodiimide Reagents, Lewis Acid Catalysis)

Activating the carboxylic acid without converting it to a highly reactive and sometimes unstable acid chloride is a common strategy in modern organic synthesis. These methods generate a reactive intermediate in situ.

Anhydride Formation: One reliable method to activate the carboxyl group of cinnamic acid is through the formation of a mixed anhydride. beilstein-journals.org For instance, reacting cinnamic acid with isobutyl chloroformate in the presence of a base generates a mixed anhydride intermediate. beilstein-journals.org This activated species is then smoothly converted to the corresponding amide at room temperature upon the addition of an amine. beilstein-journals.org This approach has been used to create amide derivatives of hydroxycinnamic acid in excellent yields. beilstein-journals.org

Carbodiimide Reagents: Carbodiimides are among the most widely used coupling reagents for amide bond formation. hepatochem.comthieme-connect.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDC·HCl) are common. peptide.comfishersci.co.ukanalis.com.my These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukanalis.com.mywikipedia.org This intermediate is then attacked by the amine to form the amide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea for DCC). peptide.comwikipedia.org To minimize side reactions and reduce racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comjst.go.jp

| Reagent | Name | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive and effective; byproduct is insoluble in most organic solvents. peptide.comwikipedia.org |

| DIC | Diisopropylcarbodiimide | Used in solid-phase synthesis as its urea byproduct is more soluble. peptide.com |

| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Water-soluble reagent and byproduct, allowing for easy removal by aqueous extraction. peptide.comjst.go.jp |

Lewis Acid Catalysis: Lewis acids can catalyze the direct amidation of carboxylic acids under milder conditions than thermal condensation. mdpi.comjimcontent.com Boron-based catalysts, such as arylboronic acids and borate (B1201080) esters, are effective for direct dehydrative condensation by activating the carboxylic acid. jimcontent.comresearchgate.net These reactions typically require the removal of water, often accomplished using a Dean-Stark apparatus or molecular sieves. mdpi.comjimcontent.com Zirconium catalysts, like ZrCl₄, are also cost-effective and show high conversion rates with low catalyst loadings for direct amidation. nih.gov Iron catalysts, such as FeCl₃, have been shown to catalyze the direct amidation of esters to produce amides in good yields. mdpi.com

Phosphorous Reagent-Mediated Amidation (e.g., POCl₃, PCl₃, PPh₃/I₂)

Phosphorous-based reagents offer another avenue for activating carboxylic acids for amidation.

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent that can be used for amide synthesis. chemistrysteps.comresearchgate.net The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen of the carboxylic acid onto the phosphorus atom, which ultimately converts the hydroxyl group into a good leaving group. chemistrysteps.comcommonorganicchemistry.com The combination of POCl₃ and a base like 4-dimethylaminopyridine (B28879) (DMAP) provides a mild method for converting carboxylic acids into amides without racemization. researchgate.net This reagent combination activates the carboxyl group, facilitating the subsequent reaction with an amine. researchgate.net The Vilsmeier reagent, formed from a substituted amide and POCl₃, is a key intermediate in the Vilsmeier-Haack reaction, highlighting the reactivity of POCl₃ in amide chemistry. wikipedia.org

Triphenylphosphine (B44618) (PPh₃)-Based Reagents: The Appel reaction, which traditionally uses triphenylphosphine (PPh₃) and a tetrahalomethane to convert alcohols to alkyl halides, has been adapted for amidation. A combination of PPh₃ with reagents like trichloroisocyanuric acid (TCCA) can activate carboxylic acids to form amides. beilstein-journals.org Additionally, phosphonium-type coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), convert carboxyl groups into activated esters that readily react with amines, providing excellent coupling with minimal racemization. peptide.combachem.com

| Reagent/System | Description | Mechanism |

| POCl₃/DMAP | A mild reagent combination for the synthesis of amides from carboxylic acids. researchgate.net | Activates the carboxyl group, making it susceptible to nucleophilic attack by an amine. researchgate.net |

| TCCA/PPh₃ | A system for activating the carboxyl group of cinnamic acid for amidation. beilstein-journals.org | The combination of reagents facilitates the formation of an activated intermediate for amide synthesis. beilstein-journals.org |

| BOP | A phosphonium-type coupling reagent that minimizes racemization. peptide.combachem.com | Converts the carboxylic acid into an activated OBt ester, which then reacts with the amine. peptide.com |

Continuous-Flow Mechanochemistry Approaches for Amidation

Modern synthetic chemistry emphasizes sustainable and efficient processes. Continuous-flow and mechanochemical methods offer significant advantages by reducing solvent use, reaction times, and waste. digitellinc.comucl.ac.ukbohrium.com

Mechanochemical amidation, often performed in a ball mill or a twin-screw extruder, involves the reaction of a carboxylic acid and an amine in the presence of a coupling agent like EDC, often with minimal or no solvent. ucl.ac.ukbohrium.com Kulkarni and Atapalkar reported a continuous-flow mechanochemical synthesis of cinnamic acid amides using EDC·HCl, achieving moderate yields and demonstrating scalability up to 100-gram production with high efficiency. beilstein-journals.orgdigitellinc.com Reactive extrusion, a form of flow mechanochemistry, is emerging as a powerful technology for the continuous and sustainable synthesis of amides and peptides. ucl.ac.ukumontpellier.fr

Enzymatic Synthesis Utilizing Lipases (e.g., Lipozyme® TL IM)

Biocatalysis presents a green alternative to traditional chemical synthesis. mdpi.com Enzymes, particularly lipases, can catalyze the formation of amide bonds under mild conditions. Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has been successfully used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines via an ammonolysis reaction. mdpi.comresearchgate.net

This enzymatic approach, when combined with continuous-flow microreactor technology, offers short reaction times (e.g., 40 minutes), mild temperatures (e.g., 45°C), and an environmentally friendly process. mdpi.com The choice of solvent is critical, with moderately polar solvents like tert-amyl alcohol providing higher yields. mdpi.com While enzymatic methods have been explored less than chemical routes for cinnamamide synthesis, they represent a powerful and sustainable tool for producing these compounds. mdpi.comresearchgate.net

Synthesis of the Cinnamoyl Moiety Precursors

The cinnamoyl moiety, the core structure derived from cinnamic acid, can be synthesized through various established organic reactions. Cinnamic acid and its derivatives are naturally occurring plant metabolites and key intermediates in the biosynthesis of many aromatic compounds. beilstein-journals.orgjocpr.com

Historically, the Perkin reaction, involving the condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride in the presence of its sodium salt, was a common method for preparing cinnamic acid. jocpr.com However, this method can be limited by side reactions, especially with electron-donating substituents on the aldehyde. jocpr.com

Other powerful methods for forming the carbon-carbon double bond of the cinnamoyl group include:

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or ester. jocpr.com

Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide with an alkene (like methyl acrylate) provides a versatile route to cinnamic acid esters. jocpr.com

In nature, the cinnamoyl moiety is assembled by type II polyketide synthases (PKSs). acs.orgnih.govbohrium.com This biosynthetic pathway involves the creation of a polyene chain, which then undergoes a 6π-electrocyclization and subsequent dehydrogenation to form the characteristic benzene (B151609) ring. acs.orgnih.gov Understanding this natural pathway can inspire novel chemoenzymatic or biosynthetic production methods.

Stereoselective Synthesis of (E)-Cinnamic Acid Derivatives

The geometry of the double bond in the cinnamoyl moiety is crucial, with the (E)-isomer being the most common and often desired form. Several classic organic reactions are employed to ensure high stereoselectivity.

Knoevenagel-Doebner Condensation : This method involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) with a catalytic amount of piperidine. researchgate.net This reaction is noted for its impressive conversion rates (92-99%) and high stereoselectivity, yielding exclusively the (E)-isomer of the corresponding cinnamic acid derivative. researchgate.net

Horner-Wadsworth-Emmons (HWE) Olefination : A reliable and versatile pathway for producing (E)-cinnamic esters with high stereoselectivity and excellent yields. organic-chemistry.org This reaction utilizes a phosphonate (B1237965) carbanion reacting with an aldehyde. A four-step sequence starting from arenes can produce the necessary phosphono acetates, which then undergo HWE olefination to yield the target esters. organic-chemistry.org This method is advantageous as it is applicable to a wide range of substrates, including sensitive and heterocyclic aldehydes. organic-chemistry.org

Claisen-Schmidt Condensation : This reaction prepares (E)-cinnamic acid derivatives in high yields by condensing an appropriate benzaldehyde (B42025) with an acetic acid ester in the presence of a strong base, such as sodium metal with a catalytic amount of methanol (B129727). researchgate.net

Perkin Reaction : While historically significant for the synthesis of cinnamic acid, the Perkin reaction, which condenses an aryl acetic acid with a benzaldehyde derivative, often requires high temperatures and can produce a mixture of stereoisomers, making it less favorable for stereoselective synthesis compared to modern methods. organic-chemistry.orgprolekare.cz

Functionalization of the Aromatic Ring in Cinnamic Acid Precursors

The synthesis of analogs of N-(2-(furan-3-yl)ethyl)cinnamamide often requires cinnamic acid precursors with various substituents on the phenyl ring. These substituents can be introduced either on the starting benzaldehyde or arylacetic acid before the formation of the cinnamic acid backbone or, in some cases, by direct functionalization of the cinnamic acid molecule. A range of substituted cinnamic acids, including those with hydroxy, nitro, chloro, and methoxy (B1213986) groups, have been synthesized for the creation of diverse amide analogs. acs.org This functionalization allows for the systematic exploration of structure-activity relationships.

Synthesis of the Furan-Containing Ethylamine (B1201723) Moiety Precursors

The amine component, 2-(furan-3-yl)ethylamine, is a key building block. Its synthesis requires specific strategies to construct the 3-substituted furan (B31954) ring and append the ethylamine side chain.

Strategies for the Preparation of Furan-3-yl-Ethylamine Derivatives

The synthesis of 3-aminofuran derivatives can be challenging due to the potential instability of the 3-aminofuran tautomer. researchgate.net A general and efficient method involves the Michael addition of amines to acyclic keto alkynol precursors, which then cyclize to form the furan ring. researchgate.net For the specific target, 2-(furan-3-yl)ethylamine, a common synthetic route involves the reduction of a corresponding nitrile or nitro compound. For instance, (furan-3-yl)acetonitrile can be reduced to 2-(furan-3-yl)ethylamine. The synthesis of N-(2-(furan-3-yl)ethyl)benzenesulfonamide, a related analog, starts from furan-3-yl ethylamine, highlighting its availability as a precursor. smolecule.com

Introduction of the Furan-3-yl Substructure

The furan ring itself can be synthesized through various methods. The Paal-Knorr furan synthesis is a classic method, though modern approaches offer greater flexibility. organic-chemistry.org For instance, polysubstituted furans can be prepared from reactions of sulfur ylides with acetylenic carboxylates or through metal-catalyzed cyclizations. smolecule.com A unified protocol for constructing 2-(benzofuran-3-yl)ethylamines has been developed, which could be adapted for furan analogs. researchgate.net The reaction of propargyl alcohols with various reagents under catalytic conditions is another versatile route to highly substituted furans. organic-chemistry.org

Purification and Characterization Techniques for N-(2-(furan-3-yl)ethyl)cinnamamide and Analogs

Following the coupling of the cinnamic acid and furan-ethylamine moieties, typically using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or by converting the carboxylic acid to a more reactive species like an acyl chloride, the final product must be purified and its structure confirmed. smolecule.comresearchgate.netmdpi.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

A combination of spectroscopic techniques is essential for the unambiguous structural determination of N-(2-(furan-3-yl)ethyl)cinnamamide and its analogs. researchgate.netashdin.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The spectra of cinnamamide derivatives show characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹), the amide C=O stretch (around 1630-1660 cm⁻¹), the alkene C=C stretch, and bands corresponding to the aromatic rings. researchgate.nethilarispublisher.comashdin.com

| Functional Group | Typical Wavenumber (cm⁻¹) | Source |

| N-H Stretch (Amide) | 3275 - 3352 | researchgate.netscispace.com |

| C=O Stretch (Amide I) | 1631 - 1687 | ashdin.comresearchgate.net |

| C=C Stretch (Alkene) | ~1580 | hilarispublisher.com |

| C-N Stretch | Characteristic | researchgate.net |

| Aromatic C-H Bending | Characteristic | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR : The spectrum of a typical cinnamamide derivative reveals distinct signals for the protons. The two alkene protons of the cinnamoyl group appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-configuration. hilarispublisher.commdpi.com Aromatic protons from both the phenyl and furan rings resonate in the downfield region (typically δ 6.5-7.8 ppm), while the methylene (B1212753) (-CH₂-) protons of the ethyl linker and any alkyl groups on the amide nitrogen appear in the upfield region. hilarispublisher.commdpi.com

¹³C NMR : The ¹³C NMR spectrum confirms the carbon skeleton. Key signals include the amide carbonyl carbon (δ ~165 ppm), the alkene carbons, and the carbons of the aromatic and furan rings. mdpi.comashdin.com

| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Carbon Type | Typical ¹³C Chemical Shift (δ, ppm) | Source(s) |

| Amide N-H | ~8.0 | Amide C=O | ~165 | mdpi.com |

| Alkene (-CH=CH-Ar) | ~7.6 (d, J≈16 Hz) | Alkene C | 118 - 143 | mdpi.comashdin.com |

| Alkene (-CO-CH=) | ~6.5 (d, J≈16 Hz) | Aromatic C | 113 - 159 | mdpi.comashdin.com |

| Aromatic (Phenyl/Furan) | 6.5 - 7.8 | Methylene (-CH₂-N) | ~39 | mdpi.com |

| Methylene (-CH₂-CH₂-N) | 3.1 - 3.2 | Methylene (-CH₂-Ar) | 26 - 30 | mdpi.com |

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Techniques like Electrospray Ionization (ESI) combined with high-resolution mass spectrometry (HRMS) provide highly accurate mass measurements, allowing for the confirmation of the elemental composition. hilarispublisher.commdpi.com

Chromatographic Techniques for Compound Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

The successful synthesis of N-(2-(furan-3-yl)ethyl)cinnamamide and its analogs is critically dependent on effective purification and characterization methods. Chromatographic techniques are indispensable tools in this process, allowing for the separation of the target compound from unreacted starting materials, byproducts, and other impurities. The selection of a specific chromatographic method is contingent on the scale of the synthesis, the physicochemical properties of the compounds involved, and the required level of purity. The most prevalent techniques employed are column chromatography for purification and high-performance liquid chromatography (HPLC) for purity assessment.

Column Chromatography

Column chromatography serves as a fundamental and widely used method for the purification of cinnamamide derivatives from crude reaction mixtures. beilstein-journals.orggoogle.com This technique leverages the differential adsorption of various components in a mixture onto a stationary phase, typically silica (B1680970) gel, while a liquid mobile phase flows through it. beilstein-journals.org The separation is based on the polarity of the compounds; less polar compounds travel faster down the column with a nonpolar solvent system, while more polar compounds are retained longer.

In the synthesis of cinnamamides, flash column chromatography is frequently the method of choice for purification after the initial work-up of the reaction mixture. beilstein-journals.orgmdpi.com Researchers commonly use a slurry of silica gel packed into a glass column as the stationary phase. The mobile phase, or eluent, typically consists of a mixture of a nonpolar solvent, such as n-hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). beilstein-journals.orgresearchgate.netrsc.org The ratio of these solvents is optimized to achieve the best separation, often monitored by thin-layer chromatography (TLC) beforehand. beilstein-journals.org For instance, crude products of various amide syntheses are often purified on silica gel columns using gradients of ethyl acetate in petroleum ether or n-hexane. beilstein-journals.orgmdpi.comrsc.org

The following table summarizes typical solvent systems used in the column chromatographic purification of cinnamamide-related structures.

| Compound Type | Stationary Phase | Eluent System (Mobile Phase) | Reference |

| Cinnamamide Analogs | Silica Gel | n-hexanes:ethyl acetate | beilstein-journals.org |

| Azaspirocyclohexadienones | Silica Gel | ethyl acetate/petroleum ether (1:3) | mdpi.com |

| N-substituted Amides | Silica Gel | ethyl acetate and petroleum ether | rsc.org |

| 1-Methylhydantoin (B147300) Cinnamoyl Imides | Silica Gel | Petroleum ether/ethyl acetate (1:1.5) | mdpi.com |

| Benzimidazolone Cinnamamides | Silica Gel | ethyl acetate:hexane | google.com |

High-Performance Liquid Chromatography (HPLC)

For the quantitative assessment of purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method. mdpi.combas.bg It provides high resolution, sensitivity, and reproducibility, making it ideal for determining the purity of the final N-(2-(furan-3-yl)ethyl)cinnamamide product and for monitoring the progress of a reaction. bas.bg

In a typical RP-HPLC setup for cinnamamide analogs, a nonpolar stationary phase is used, most commonly a C18 (octadecylsilyl) column. The mobile phase is a mixture of water (often containing a modifier like acetic acid or a buffer) and a polar organic solvent such as methanol or acetonitrile. bas.bg Eluting the sample through the column separates the target compound from any residual impurities. Detection is commonly performed using a UV detector, as the conjugated system present in the cinnamamide scaffold absorbs UV light effectively. For instance, the purity of synthetic 1-methylhydantoin cinnamic imides, including a furan-containing analog, was successfully determined using HPLC with UV detection at 254 nm. mdpi.com The high purity of the target compounds was confirmed by single, sharp peaks in the chromatogram, with peak areas exceeding 95% in many cases. mdpi.com

The table below details exemplary HPLC conditions used for the analysis of related compounds.

| Compound Class | Column Type | Mobile Phase | Detection | Purity Achieved | Reference |

| 1-Methylhydantoin Cinnamic Imides | Not Specified | Not Specified | UV at 254 nm | >95.5% | mdpi.com |

| Bexarotene Analogs | Not Specified | Not Specified | HPLC-UV | Not Specified | bas.bg |

| Beta-Lactam Compounds | Not Specified | Not Specified | RP-HPLC | Not Specified | nih.gov |

Mechanistic Elucidation of N 2 Furan 3 Yl Ethyl Cinnamamide’s Biological Effects

Identification of Specific Molecular Targets and Binding Interactions

Specific molecular targets for N-(2-(furan-3-yl)ethyl)cinnamamide have not been identified in the reviewed scientific literature. While broader studies on other cinnamamide (B152044) derivatives have investigated interactions with targets such as the viral protease 3CLpro, P-glycoprotein, and various enzymes, these findings cannot be directly extrapolated to N-(2-(furan-3-yl)ethyl)cinnamamide. ikm.org.mynih.gov Computational docking and binding interaction studies are specific to the chemical structure of the ligand; therefore, dedicated research is required to identify the molecular partners of N-(2-(furan-3-yl)ethyl)cinnamamide.

Interactive Table: Molecular Binding Data for N-(2-(furan-3-yl)ethyl)cinnamamide

Currently, no specific binding data is available for this compound.

| Molecular Target | Binding Affinity (Kd) | IC50 | Assay Method |

|---|

Modulation of Key Biochemical Pathways (e.g., NF-κB Signaling Pathway, NLRP-3 Inflammasome)

There is no specific evidence in the scientific literature demonstrating that N-(2-(furan-3-yl)ethyl)cinnamamide modulates the NF-κB signaling pathway or the NLRP-3 inflammasome. The activation and regulation of these pathways are critical in inflammatory responses. nih.govfrontiersin.orgmdpi.com Studies on other, structurally different, naproxen-cinnamic acid derivatives have shown inhibition of the NF-κB pathway and NLRP-3 inflammasome activation. jst.go.jp Similarly, some natural compounds are known to suppress the NF-κB signaling pathway to exert anti-inflammatory effects. semanticscholar.orgrsc.org However, without direct experimental evidence, it is not possible to attribute these activities to N-(2-(furan-3-yl)ethyl)cinnamamide.

Interaction with Cellular Components (e.g., Microbial Membranes, Cell Walls, Ergosterol)

The specific interactions of N-(2-(furan-3-yl)ethyl)cinnamamide with microbial membranes, cell walls, or ergosterol (B1671047) have not been reported. For the broader class of cinnamamide derivatives, some have been noted for their antimicrobial properties, which can involve disruption of microbial membranes or interaction with essential components like ergosterol in fungal cell membranes. researchgate.netevitachem.commdpi.comresearchgate.net Ergosterol is a key component of the fungal cell membrane and a common target for antifungal agents. The interaction typically leads to membrane permeabilization and cell death. However, whether N-(2-(furan-3-yl)ethyl)cinnamamide possesses such a mechanism remains to be investigated.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Mixed-Type Inhibition)

Detailed kinetic studies to elucidate the enzyme inhibition mechanisms of N-(2-(furan-3-yl)ethyl)cinnamamide are not available in the published literature. Different cinnamamide derivatives have been investigated as inhibitors of various enzymes, such as α-glucosidase, with some studies determining the mode of inhibition to be competitive or non-competitive. researchgate.net For instance, molecular docking studies have been used to predict the binding interactions of cinnamamide derivatives within the active site of enzymes, but this has not been specifically performed for N-(2-(furan-3-yl)ethyl)cinnamamide. ikm.org.myresearchgate.net The precise inhibitory profile and mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed-type) for N-(2-(furan-3-yl)ethyl)cinnamamide against any specific enzyme are currently unknown.

Interactive Table: Enzyme Inhibition Profile for N-(2-(furan-3-yl)ethyl)cinnamamide

No specific enzyme inhibition data is available for this compound.

| Target Enzyme | Inhibition Type | Ki Value |

|---|

Cellular and Sub-Cellular Responses to Compound Treatment

There is a lack of specific research on the cellular and sub-cellular responses following treatment with N-(2-(furan-3-yl)ethyl)cinnamamide. Studies on other cinnamamide-based compounds have reported various cellular outcomes, including the induction of apoptosis, cell cycle arrest, and reduced expression of inflammatory mediators in different cell lines. evitachem.comnih.govmdpi.com For example, some N-hydroxycinnamamide-based HDAC inhibitors can lead to antiproliferative activity. nih.gov However, these findings are highly structure-dependent, and the specific effects of N-(2-(furan-3-yl)ethyl)cinnamamide on cell viability, proliferation, morphology, or sub-cellular organization have not been documented.

Structure Activity Relationships Sar and Structural Optimization for N 2 Furan 3 Yl Ethyl Cinnamamide

Importance of the Amide Functional Group and its Variations

Comparison of Amide vs. Ester Derivatives

The nature of the linkage between the cinnamoyl and the ethylfuran moieties plays a crucial role in the biological activity of this class of compounds. While both amide and ester derivatives have been synthesized and evaluated, studies suggest that the amide bond is often preferred for certain biological activities.

In the context of antimicrobial activity, some research indicates that ester derivatives of cinnamic acid can exhibit higher potency than their amide counterparts. nih.govresearchgate.netnih.gov For instance, a study comparing a series of cinnamic acid esters and amides found that the esters generally displayed superior antifungal activity. nih.gov However, the reverse can be true for other biological targets. The amide bond, with its capacity for hydrogen bonding, can provide more specific and stronger interactions with biological macromolecules like enzymes and receptors.

| Derivative Type | General Observation on Antimicrobial Activity | Potential Rationale |

| Amide | Often exhibit potent biological activity, with specificity influenced by N-substitution. | The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. |

| Ester | In some studies, ester derivatives have shown greater antimicrobial potency than amides. nih.govresearchgate.netnih.gov | The ester group can influence properties like cell permeability and may be more susceptible to hydrolysis by certain microbial enzymes. |

Influence of N-Substitution on Biological Activity

Research on various cinnamamide (B152044) derivatives has highlighted the importance of the N-substituent. For example, in the development of neuroprotective agents, the introduction of a piperazine (B1678402) ring as an N-substituent led to a dramatic increase in the survival rate of neurons. rsc.org Specifically, N-substitution with 4-(piperazin-1-yl)phenol boosted the neuron survival rate to 98%. rsc.org This underscores the potential for targeted modifications at the nitrogen atom to enhance desired biological activities.

Overall Structural Features Contributing to Potency and Selectivity

The biological activity of N-(2-(furan-3-yl)ethyl)cinnamamide is not solely determined by a single functional group but rather by the interplay of its entire molecular architecture. researchgate.netjuniperpublishers.com Key features such as conjugated systems and the presence of heteroatoms are critical contributors to its potency and selectivity. juniperpublishers.com

Conjugated Systems and Heteroatoms

The cinnamamide scaffold inherently possesses a conjugated system, which includes the phenyl ring, the double bond of the acrylamide (B121943) moiety, and the carbonyl group. This extended π-system is crucial for its biological activity. juniperpublishers.com The planarity and electron delocalization afforded by this system can facilitate intercalation into DNA or binding to the active sites of enzymes.

Reactive Sites within the N-(2-(furan-3-yl)ethyl)cinnamamide Scaffold

The N-(2-(furan-3-yl)ethyl)cinnamamide molecule presents several reactive sites that can be targeted for chemical modification to optimize its biological activity. researchgate.net These sites offer opportunities for the introduction of various functional groups to fine-tune the compound's properties.

The primary reactive sites include:

The Aromatic Ring: The phenyl group of the cinnamoyl moiety can be substituted with electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire molecule. researchgate.net

The Amide Function: The amide nitrogen can be further substituted, as discussed previously, to alter the compound's biological profile. researchgate.net

The Michael Acceptor: The α,β-unsaturated carbonyl system of the acrylamide moiety can act as a Michael acceptor, allowing for covalent bond formation with nucleophilic residues (like cysteine) in target proteins. researchgate.netmdpi.com This covalent interaction can lead to irreversible inhibition and enhanced potency.

The Furan (B31954) Ring: The furan ring itself can be substituted to improve binding affinity and other pharmacological parameters. ijabbr.com

| Reactive Site | Potential for Modification | Impact on Activity |

| Aromatic Ring | Introduction of electron-withdrawing or -donating groups. | Modulates electronic properties, influencing binding and reactivity. researchgate.net |

| Amide Nitrogen | N-alkylation or N-arylation. | Significantly alters biological activity and selectivity. researchgate.netrsc.org |

| Michael Acceptor | α,β-unsaturated system. | Potential for covalent modification of target proteins, leading to potent inhibition. researchgate.netmdpi.com |

| Furan Ring | Substitution on the heterocyclic ring. | Can enhance binding affinity and pharmacokinetic properties. ijabbr.com |

Stereochemical Considerations and their Impact on Activity

The presence of a double bond in the cinnamoyl portion of N-(2-(furan-3-yl)ethyl)cinnamamide gives rise to the possibility of E and Z stereoisomers. The spatial arrangement of the substituents around this double bond can have a profound impact on the molecule's ability to fit into the binding site of a biological target.

Generally, the trans or E-isomer of cinnamamides is found to be more biologically active. This is likely due to the more linear and extended conformation of the E-isomer, which may allow for more effective interactions with the target site. The synthesis of cinnamamides often results in a mixture of isomers, and their separation and individual biological evaluation are crucial for understanding the structure-activity relationship. researchgate.net While specific stereochemical studies on N-(2-(furan-3-yl)ethyl)cinnamamide are not extensively detailed in the provided context, the general principles of stereochemistry in cinnamamide derivatives strongly suggest that the geometry of the double bond is a critical determinant of its biological activity. nih.gov

Computational Chemistry Approaches in N 2 Furan 3 Yl Ethyl Cinnamamide Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

Molecular docking simulations are utilized to investigate how N-(2-(furan-3-yl)ethyl)cinnamamide fits into the binding sites of various target proteins. By predicting this binding orientation, researchers can hypothesize the compound's mechanism of action. Studies on structurally similar cinnamamide (B152044) derivatives have demonstrated their potential to interact with several key therapeutic targets:

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Inhibiting it can delay glucose absorption in the gut. researchgate.net Docking studies on cinnamamides help to understand how these compounds interact with the enzyme's active site, providing a basis for developing new antidiabetic agents. researchgate.net

NLRP3 Inflammasome: The NOD-like receptor family pyrin domain containing 3 (NLRP3) is a key component of the innate immune system, and its overactivation is linked to various inflammatory diseases. Computational studies help predict how potential inhibitors bind to the NLRP3 protein, guiding the design of new anti-inflammatory drugs.

3CLpro (3C-like protease): This enzyme is crucial for the replication of coronaviruses, including SARS-CoV-2. Molecular docking is a primary tool for screening and designing inhibitors that can block the protease's function, thereby halting viral replication.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis drugs. Structure-based virtual screening and docking are used to identify novel compounds that can inhibit this enzyme. nih.gov

Docking studies not only predict the pose of the ligand but also identify the specific amino acid residues within the target's binding pocket that interact with it. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for stable binding and biological activity. While specific studies on N-(2-(furan-3-yl)ethyl)cinnamamide are not widely published, research on analogous compounds provides insight into the types of interactions that can be expected. For instance, docking of a cinnamamide derivative with P-glycoprotein revealed a hydrogen bond interaction with the Trp231 residue. ikm.org.my

| Target Protein | Key Interacting Residues (Exemplary from Cinnamamide Analog Studies) | Type of Interaction |

| P-glycoprotein | Trp231 | Hydrogen Bond |

| DprE1 | Gln341, Arg26 | Hydrogen Bond |

Molecular Dynamics Simulations to Understand Ligand-Target Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms in the protein-ligand complex over time, providing critical information about the stability and conformational changes of the complex. Studies on cinnamamide derivatives use MD simulations to confirm that the docked pose is stable and that the key interactions identified in docking are maintained over a period of time, thus validating the docking results. nih.govikm.org.my For example, MD simulations were performed on a complex of a cinnamamide derivative and P-glycoprotein to confirm the stability of the docked complex. ikm.org.my

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By analyzing a dataset of related molecules, a QSAR model can be built to predict the activity of new, untested compounds. nih.govnih.gov This approach is invaluable for prioritizing which derivatives of N-(2-(furan-3-yl)ethyl)cinnamamide should be synthesized and tested. nih.gov QSAR models correlate physicochemical, structural, and quantum-chemical parameters with biological activity, helping to identify the key molecular features that enhance or diminish therapeutic effects. nih.gov

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for N-(2-(furan-3-yl)ethyl)cinnamamide would define the crucial spatial arrangement of its furan (B31954) ring, amide group, and cinnamoyl moiety. This model can then be used as a 3D query to screen large virtual databases for other structurally diverse molecules that fit the model and are therefore likely to have similar biological activity. nih.gov This technique is a cornerstone of rational drug design, allowing for the discovery of novel scaffolds that can serve as starting points for new therapeutic agents. nih.govdntb.gov.ua

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Prioritization

A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties. In silico ADME prediction models are used early in the drug discovery process to evaluate a compound's likely Absorption, Distribution, Metabolism, and Excretion profile. ikm.org.my These predictions help to weed out compounds that are likely to fail later in development due to poor bioavailability or toxicity. jonuns.com Studies on cinnamamide derivatives have used these tools to predict properties crucial for drug-likeness. ikm.org.my

| ADME Property | Predicted Outcome for Cinnamamide Derivatives (Exemplary) | Significance |

| Blood-Brain Barrier (BBB) Penetration | Some derivatives predicted to not cross the BBB. ikm.org.my | Indicates potential for CNS or non-CNS targeted therapy. |

| P-glycoprotein (P-gp) Substrate | Predicted not to be a P-gp substrate. ikm.org.my | Suggests the compound may not be actively pumped out of cells, which is beneficial for overcoming drug resistance. |

| AMES Toxicity | Some derivatives show potential for mutagenicity. ikm.org.my | An early warning for potential toxicity that requires experimental validation. |

| Hepatotoxicity (Liver Toxicity) | Predicted to be non-toxic to the liver. ikm.org.my | Favorable prediction for drug safety. |

| Skin Sensitization | Predicted to be non-toxic for the skin. ikm.org.my | Favorable prediction for topical or systemic administration. |

Future Research Directions and Therapeutic Potential

Identification of Novel Therapeutic Targets for N-(2-(furan-3-yl)ethyl)cinnamamide and its Derivatives

The therapeutic efficacy of a compound is intrinsically linked to its molecular targets. For N-(2-(furan-3-yl)ethyl)cinnamamide and its derivatives, a key area of future research lies in the comprehensive identification and validation of their biological targets. While the broader cinnamamide (B152044) class has shown activity against a range of targets, pinpointing the specific interactions of the furan-3-yl-containing subset is crucial for understanding their mechanism of action and potential therapeutic applications.

One promising avenue is the exploration of their role as inhibitors of enzymes involved in cancer progression and neurodegenerative diseases. For instance, studies on related cinnamamide derivatives have demonstrated inhibitory activity against cholinesterases, which are key targets in Alzheimer's disease. nih.govresearchgate.net Further investigation could reveal if N-(2-(furan-3-yl)ethyl)cinnamamide or its analogs exhibit similar or enhanced activity.

Another area of interest is their potential to modulate pathways involved in oxidative stress and inflammation. Some N-phenyl cinnamamide derivatives have been shown to protect hepatocytes from oxidative stress by activating the Nrf2/ARE pathway, leading to increased synthesis of the endogenous antioxidant glutathione. nih.gov Investigating whether N-(2-(furan-3-yl)ethyl)cinnamamide shares this cytoprotective mechanism could open up therapeutic possibilities for conditions characterized by oxidative damage.

Furthermore, the anti-cancer potential of cinnamamide derivatives has been linked to the inhibition of targets like P-glycoprotein (P-gp), which is involved in multidrug resistance, and APE/Ref-1, a key protein in cancer cell survival. mdpi.comnih.govikm.org.my Screening N-(2-(furan-3-yl)ethyl)cinnamamide and its analogs against a panel of cancer-related targets could uncover novel anti-cancer agents. The table below summarizes potential therapeutic targets for cinnamamide derivatives based on existing research.

Table 1: Potential Therapeutic Targets for Cinnamamide Derivatives

| Therapeutic Area | Potential Target | Reference |

| Alzheimer's Disease | Cholinesterases (AChE, BuChE) | nih.govresearchgate.net |

| Oxidative Stress | Nrf2/ARE Pathway | nih.gov |

| Cancer | P-glycoprotein (P-gp) | ikm.org.my |

| Cancer | APE/Ref-1 | mdpi.comnih.gov |

| Tuberculosis | Fatty Acyl-AMP Ligase (FAAL) | acs.org |

| Pain | Transient Receptor Potential Vanilloid 1 (TRPV1) | google.com |

Strategies for Lead Optimization and Compound Development

Once a lead compound like N-(2-(furan-3-yl)ethyl)cinnamamide is identified, lead optimization becomes a critical step in enhancing its therapeutic potential. This process involves systematically modifying the chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profile.

A common strategy is the exploration of structure-activity relationships (SAR). This involves synthesizing and testing a series of analogs with modifications at different positions of the molecule. For cinnamamides, this could include substitutions on the furan (B31954) ring, the ethyl linker, or the cinnamoyl moiety. researchgate.net For example, studies on other cinnamamide series have shown that the nature and position of substituents on the aromatic ring can significantly influence biological activity. researchgate.netresearchgate.net

Another key aspect of lead optimization is improving the physicochemical properties of the compound to ensure it can reach its target in the body. This may involve modifications to enhance solubility, permeability, and metabolic stability. scienceopen.com Techniques like replacing certain functional groups with bioisosteres can be employed to improve these properties without losing biological activity. researchgate.net A well-established three-step protocol for SAR development can be applied to efficiently identify key conformational features and functional groups for improving inhibitor activity. nih.gov

Investigation of Multi-Targeting Approaches with Cinnamamide Derivatives

Complex diseases like cancer and Alzheimer's often involve multiple pathological pathways. nih.gov This has led to a growing interest in multi-target-directed ligands (MTDLs), which are single compounds designed to interact with multiple targets simultaneously. researchgate.net The cinnamamide scaffold is well-suited for the development of MTDLs due to its chemical versatility. researchgate.net

Future research could focus on designing and synthesizing hybrid molecules that combine the N-(2-(furan-3-yl)ethyl)cinnamamide core with other pharmacophores known to be active against relevant targets. For example, in the context of Alzheimer's disease, a hybrid molecule could be designed to inhibit both cholinesterases and β-amyloid aggregation. nih.govresearchgate.net Similarly, for cancer, a multi-targeting agent might inhibit both a specific kinase and a protein involved in drug resistance. nih.gov This approach has the potential to yield more effective therapies with improved efficacy and a reduced likelihood of drug resistance. nih.gov

Advanced Synthetic Methodologies for Efficient and Scalable Production of Analogs

The exploration of N-(2-(furan-3-yl)ethyl)cinnamamide and its derivatives necessitates efficient and scalable synthetic methods. While classical methods for amide bond formation exist, the development of more advanced and sustainable methodologies is an ongoing area of research. beilstein-journals.org

Modern synthetic strategies focus on improving reaction efficiency, reducing waste, and allowing for greater structural diversity in the synthesized analogs. This includes the use of novel coupling reagents and catalysts, as well as the development of one-pot or tandem reactions that streamline the synthetic process. beilstein-journals.orgthieme-connect.com For instance, rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex N-heterocycles. thieme-connect.com

Furthermore, the application of flow chemistry and mechanochemistry can offer advantages in terms of scalability, safety, and reaction control. beilstein-journals.org These advanced methodologies will be crucial for producing the large libraries of analogs needed for comprehensive SAR studies and for the eventual large-scale production of a drug candidate.

Integration of Artificial Intelligence and Machine Learning in Cinnamamide Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.